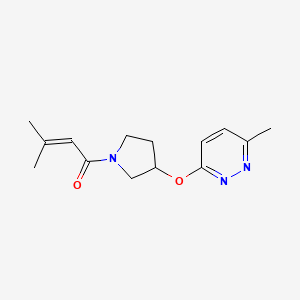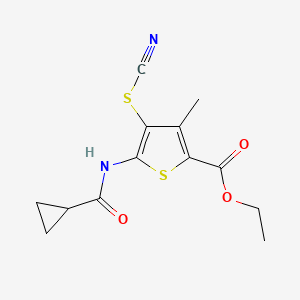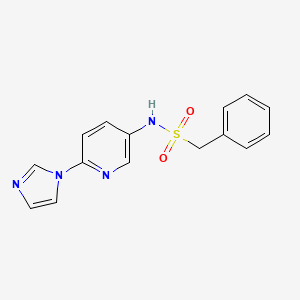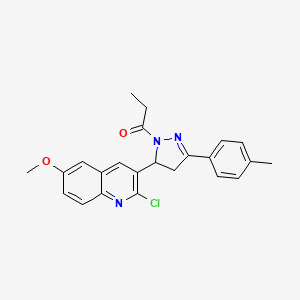
1-(5-(2-chloro-6-methoxyquinolin-3-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-(2-chloro-6-methoxyquinolin-3-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one is a useful research compound. Its molecular formula is C23H22ClN3O2 and its molecular weight is 407.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Properties
1-(5-(2-chloro-6-methoxyquinolin-3-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one and its derivatives have been extensively studied for their synthesis methods, structural properties, and potential biological applications. These compounds are synthesized through various chemical reactions, including Claisen–Schmidt condensation and ultrasound-assisted synthesis. Notably, these compounds exhibit promising antimicrobial properties against bacterial and fungal strains, with certain derivatives showing significant potency. Moreover, they demonstrate moderate antioxidant activity, highlighting their potential in biological applications beyond antimicrobial effects (Prasath et al., 2015).
Antioxidant Properties in Industrial Applications
The antioxidant efficiency of certain quinolinone derivatives, including those related to this compound, has been evaluated in the context of lubricating greases. These studies indicate that these compounds can effectively decrease the total acid number and oxygen pressure drop in lubricating greases, suggesting their utility as antioxidants in industrial applications (Hussein et al., 2016).
Synthesis Routes and Heterocyclic Analogues
Research on the synthesis of heterocyclic analogues of quinolinone derivatives reveals efficient methods for creating a variety of biologically active compounds. These studies focus on synthesizing and characterizing compounds with potential antioxidant and antitumor activities, providing a foundation for developing new therapeutics based on the quinolinone structure (Hassanien et al., 2022).
Molecular Docking and Quantum Chemical Calculations
Molecular docking and quantum chemical calculations offer insights into the structural and electronic properties of quinolinone derivatives, including those related to this compound. These computational studies help elucidate the biological activity mechanisms, suggesting potential targets and interactions within biological systems (Viji et al., 2020).
Propiedades
IUPAC Name |
1-[3-(2-chloro-6-methoxyquinolin-3-yl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN3O2/c1-4-22(28)27-21(13-20(26-27)15-7-5-14(2)6-8-15)18-12-16-11-17(29-3)9-10-19(16)25-23(18)24/h5-12,21H,4,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNXPRTRPIOBOBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(CC(=N1)C2=CC=C(C=C2)C)C3=C(N=C4C=CC(=CC4=C3)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazine-1-carbonyl)-1H-imidazol-2(3H)-one](/img/structure/B2983273.png)
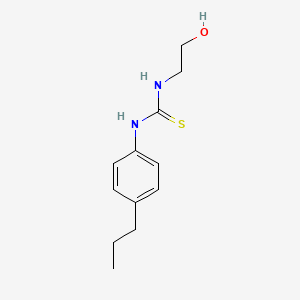
![ethyl 4-[(3-fluorophenyl)methylsulfanyl]-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2983276.png)
![7-(2-chlorobenzyl)-8-[(2-furylmethyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2983280.png)
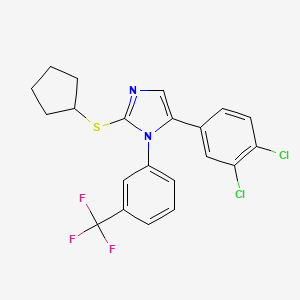
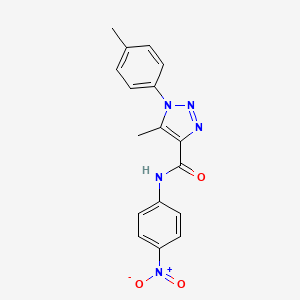
![4-[3-(2-Fluorophenyl)propanoyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one](/img/structure/B2983285.png)
![N-(5-chloro-2-methoxyphenyl)-2-((4-isopentyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2983286.png)
![2-(4-methylphenyl)-N-{2-[(4-methylphenyl)sulfanyl]ethyl}acetamide](/img/structure/B2983287.png)
